[(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate
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Overview
Description
[(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a quinoline ring system substituted with a 2-(2-methylanilino)-2-oxoethyl group at the 2-position and a carboxylate group at the same position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
[(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of [(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Quinolone: A related compound with a carbonyl group at the 4-position.
Isoquinoline: An isomeric form with the nitrogen atom at a different position.
Uniqueness
[(2-methylphenyl)carbamoyl]methyl quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a 2-(2-methylanilino)-2-oxoethyl group and a carboxylate group makes it a versatile compound for various applications .
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-6-2-4-8-15(13)21-18(22)12-24-19(23)17-11-10-14-7-3-5-9-16(14)20-17/h2-11H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZVFQTUGMTWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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